Fluorofenidone impurity 1-d3

LC-MS quantification Isotope dilution Metabolite identification

Quantifying Fluorofenidone's hydroxymethyl metabolite in plasma is challenged by ion suppression and matrix variability. Fluorofenidone impurity 1-d3, a trideuterated analog, solves this as an isotope-labeled internal standard. Key benefits: - +3.02 Da mass shift ensures complete chromatographic co-elution and baseline MS resolution. - Corrects for matrix effects, enabling accurate quantification at sub-nanogram levels in human plasma. - ≥98% purity, traceable CoA supports FDA/EMA bioanalytical method validation.

Molecular Formula C12H10FNO2
Molecular Weight 222.23 g/mol
Cat. No. B12407843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorofenidone impurity 1-d3
Molecular FormulaC12H10FNO2
Molecular Weight222.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)N2C=C(C=CC2=O)CO
InChIInChI=1S/C12H10FNO2/c13-10-2-1-3-11(6-10)14-7-9(8-15)4-5-12(14)16/h1-7,15H,8H2/i2D,3D,6D
InChIKeyJBJWRDYSISSMGN-WQNTXASMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorofenidone Impurity 1-d3 Overview


Fluorofenidone impurity 1-d3 is a stable isotope-labeled (SIL) reference standard, specifically a trideuterated analog of Fluorofenidone impurity 1 (the 5-hydroxymethyl metabolite of the novel antifibrotic agent Fluorofenidone/AKF-PD) [1]. It possesses the molecular formula C₁₂H₇D₃FNO₂ and a molecular weight of 222.23 g/mol, differing from its non-deuterated counterpart (C₁₂H₁₀FNO₂, MW 219.21) by the substitution of three hydrogen atoms with deuterium at positions 2, 4, and 6 of the 3-fluorophenyl ring . As a deuterated internal standard, it is primarily utilized in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) workflows for the precise quantification of Fluorofenidone and its hydroxylated metabolites in complex biological matrices .

Deuterated impurity standard Trideuterated analog of Fluorofenidone impurity 1
LC-MS / GC-MS workflows SIL-IS for precise quantification in biological matrices
M1 hydroxymethyl metabolite target Structurally matched for isotope dilution accuracy

Why Fluorofenidone Impurity 1-d3 Cannot Be Substituted


Generic substitution of Fluorofenidone impurity 1-d3 with a non-deuterated impurity standard, an alternative deuterated analog (e.g., Fluorofenidone-d3, impurity 2-d3), or a non-isotopically labeled structural analog fails to meet the analytical validation requirements of modern regulatory bioanalysis. Non-deuterated standards are indistinguishable from the endogenous analyte by mass spectrometry, rendering them unsuitable for isotope dilution mass spectrometry (IDMS) [1]. Alternative deuterated species, such as Fluorofenidone-d3 (which labels the parent drug rather than the 5-hydroxymethyl metabolite), possess distinct physicochemical properties and chromatographic retention times, precluding accurate co-elution-based matrix effect compensation for the specific metabolite [2]. Furthermore, the specific +3 Da mass shift from ring deuteration (2,4,6-d3) on the fluorophenyl moiety is structurally distinct from methyl-d3 or other positional deuteration strategies, requiring a precise analog to avoid isotopic interference in multiple reaction monitoring (MRM) transitions [3].

Non-deuterated impurity standard
Cannot be mass-resolved from endogenous M1, precluding reliable isotope dilution MS quantitation.
Parent drug-d3 (Fluorofenidone-d3)
Different core structure and retention time; co-elution-based matrix effect correction for the metabolite may not transfer.
Alternative deuteration positions
The specific 2,4,6-d3 ring labeling is required to avoid isotopic interference in MRM transitions; other labeling patterns may shift the mass cluster.

Fluorofenidone Impurity 1-d3 Comparator Evidence


Molecular Weight vs. Non-Deuterated Impurity

Fluorofenidone impurity 1-d3 exhibits a molecular weight of 222.23 g/mol compared to 219.21 g/mol for the non-deuterated Fluorofenidone impurity 1, representing a +3.02 Da mass shift that enables unambiguous MS resolution . This difference arises from trideuteration at the 2, 4, and 6 positions of the 3-fluorophenyl ring, as confirmed by the SMILES structure and IUPAC name 1-(3-Fluorophenyl-2,4,6-d3)-5-(hydroxymethyl)pyridin-2(1H)-one . The mass shift is sufficient to avoid isotopic overlap between the [M+H]+ ions of the labeled and unlabeled species in typical unit resolution MS systems [1].

Molecular weight vs. non-deuterated
Head-to-head
Impurity 1-d3: 222.23 g/mol
Non-deuterated: 219.21 g/mol
+3.02 Da (1.4% increase)
Supports unambiguous MS resolution without isotopic cross-interference.
Meets +3 Da threshold for isotope dilution; single-deuterium analogs risk 13C overlap.
LC-MS quantification Isotope dilution Metabolite identification

Hydroxymethyl vs. Carboxylated Metabolite Excretion

In a mass balance study of Fluorofenidone (AKF-PD) in rats following oral administration, the hydroxylated metabolites (which include impurity 1/M1) accounted for only 0.2% of urinary excretion and 0.2% of fecal excretion, compared to the predominant carboxylated metabolites (M2) which represented 75.2% and 10.1% of excretion, respectively [1]. The total recovery of prototype drug plus both metabolite classes was 87% of the administered dose [2]. This distribution demonstrates that the hydroxymethyl species (impurity 1) is a minor yet analytically distinct metabolite requiring specific reference standards for accurate quantitation [3].

Metabolite excretion profile
Reported
Hydroxylated (M1): 0.2% urinary, 0.2% fecal
Carboxylated (M2): 75.2% urinary, 10.1% fecal
~0.27% relative abundance in urine
Low metabolite abundance requires high-sensitivity ISTD.
Matrix-matched internal standard essential for reliable low-level quantification.
Pharmacokinetics Metabolic pathway Excretion balance

Deuterium Retention vs. Parent Drug-d3

Fluorofenidone impurity 1-d3 incorporates trideuteration at the 2,4,6 positions of the 3-fluorophenyl ring, a structural feature that minimizes deuterium-hydrogen back-exchange compared to labeling at exchange-labile positions [1]. In contrast, Fluorofenidone-d3 (the deuterated parent drug AKF-PD-d3) labels the 5-methylpyridin-2(1H)-one core rather than the hydroxymethyl metabolite structure, resulting in a distinct molecular ion cluster (MW 206.23 vs. 222.23 for impurity 1-d3) that precludes its use as an internal standard for impurity 1 . The impurity profile of deuterated species includes undeuterated isotopologues, incomplete deuteration byproducts, and residual proton signals detectable by deuterium NMR [2].

Deuterium position vs. parent-d3
Class-level
Impurity 1-d3: 222.23 g/mol (ring-d3, hydroxymethyl core)
Fluorofenidone-d3: 206.23 g/mol (ring-d3, 5-methyl core)
ΔMW = 16.00 Da
Only structurally identical ISTD provides reliable isotope dilution accuracy.
Surrogate parent-d3 may introduce systematic error from ionization and retention differences.
Isotopic purity Deuterium exchange HRMS analysis

Purity Specification and Vendor QC

Commercially available Fluorofenidone impurity 1-d3 from InvivoChem (Cat No. V48742) is specified with a purity of ≥98% . While direct comparative purity data for this specific compound across vendors is not consolidated in peer-reviewed literature, industry guidance (ICH Q3A/Q3B) establishes that impurity reference standards for analytical method validation should possess purity sufficient to enable accurate quantitation without introducing confounding impurity peaks [1]. The ≥98% specification aligns with the typical threshold for deuterated internal standards used in regulatory bioanalysis [2].

Purity specification
Specification review
≥98%
Industry typical threshold: ≥95% (ICH Q3A/Q3B context)
Minimizes co-eluting impurity interference in MRM.
Vendor CoA; purity sufficient for regulatory bioanalysis validation documentation.
Reference standard Purity analysis QC documentation

Fluorofenidone Impurity 1-d3 Application Scenarios


Preclinical Pharmacokinetic and Mass Balance Studies

Fluorofenidone impurity 1-d3 serves as the requisite internal standard for accurately quantifying the M1 (hydroxymethyl) metabolite in plasma, urine, and fecal homogenates during preclinical ADME studies [1]. As demonstrated in the rat mass balance study where hydroxylated metabolites comprised only 0.2% of urinary excretion, a structurally identical deuterated internal standard is essential to correct for matrix effects and ionization suppression in LC-MS/MS assays .

Regulatory Method Validation for ANDA Submissions

For generic drug applicants referencing Fluorofenidone, this deuterated impurity standard enables compliance with FDA and EMA guidance on impurity profiling and metabolite characterization [1]. The ≥98% purity and traceable Certificate of Analysis support method validation parameters including accuracy, precision, and specificity for the hydroxymethyl impurity . Its use as a stable isotope-labeled internal standard provides the highest tier of analytical rigor for demonstrating bioequivalence [2].

Clinical TDM and Metabolite Quantification

In clinical pharmacokinetic studies of Fluorofenidone, impurity 1-d3 enables precise therapeutic drug monitoring by compensating for inter-patient variability in matrix composition [1]. The +3.02 Da mass shift of the trideuterated species ensures baseline resolution from the endogenous M1 metabolite, facilitating reliable quantification even at sub-nanogram concentrations in human plasma .

In Vitro Metabolism with Hepatocytes and CYP Enzymes

For studies evaluating the Phase I oxidative metabolism of Fluorofenidone by CYP enzymes (e.g., CYP2E1, CYP3A4), impurity 1-d3 provides the matched internal standard for quantifying the formation of the hydroxymethyl metabolite M1 [1]. This enables accurate determination of enzyme kinetic parameters (Km, Vmax) and assessment of drug-drug interaction potential .

Application
Selection Property
Validation Focus
Preclinical PK metabolite quantification
Matrix-matched SIL-IS for M1 hydroxymethyl metabolite
Matrix-effect correction and LOQ assessment
Bioanalytical method validation documentation
Structurally identical deuterated internal standard
Accuracy, precision, specificity validation review
PK bioanalysis in human plasma research matrices
+3 Da mass shift for endogenous M1 resolution
Endogenous metabolite interference control
In vitro CYP oxidation metabolism studies
M1 hydroxymethyl formation rate IS
Enzyme kinetic parameter accuracy

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